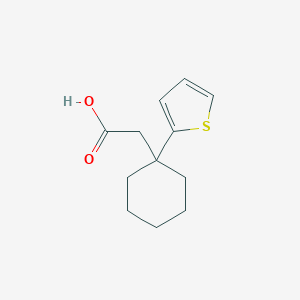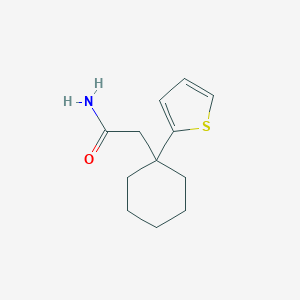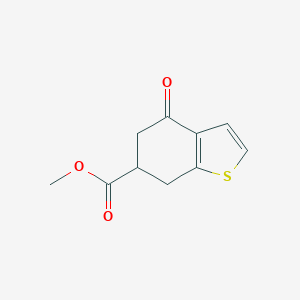
Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-6-carboxylate, also known as Methyl Tetrahydrobenzothiophene Carboxylate (MTBC), is a chemical compound with potential applications in scientific research. It belongs to the family of benzothiophene derivatives and has been synthesized using various methods.
Mécanisme D'action
MTBC inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It does this by activating the caspase cascade, a series of proteases that are responsible for the breakdown of cellular components during apoptosis. MTBC has also been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
MTBC has been found to have antioxidant and anti-inflammatory effects in vitro. It has been shown to decrease the production of reactive oxygen species, which can cause oxidative damage to cells. MTBC has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
MTBC has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield using the most commonly used method. It has also been found to have low toxicity in vitro. However, there are limitations to the use of MTBC in lab experiments. Its solubility in water is limited, which can make it difficult to use in certain assays. It also has limited stability in solution, which can affect its activity over time.
Orientations Futures
There are several potential future directions for the use of MTBC in scientific research. One potential direction is the further study of its anticancer properties, particularly in combination with other chemotherapeutic agents. Another potential direction is the study of its potential use in the treatment of neurodegenerative diseases. Additionally, the development of more stable and soluble forms of MTBC could expand its use in various assays.
Méthodes De Synthèse
MTBC has been synthesized using several methods, including the reaction of 2-thiophenecarboxylic acid with methyl vinyl ketone, and the reaction of 2-thiophenecarboxylic acid with ethyl acetoacetate. The most commonly used method involves the reaction of 2-thiophenecarboxylic acid with methyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The yield of this method is around 70%.
Applications De Recherche Scientifique
MTBC has been used in scientific research as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. MTBC has been found to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
Propriétés
Formule moléculaire |
C10H10O3S |
|---|---|
Poids moléculaire |
210.25 g/mol |
Nom IUPAC |
methyl 4-oxo-6,7-dihydro-5H-1-benzothiophene-6-carboxylate |
InChI |
InChI=1S/C10H10O3S/c1-13-10(12)6-4-8(11)7-2-3-14-9(7)5-6/h2-3,6H,4-5H2,1H3 |
Clé InChI |
CXQNQXURUHDCEW-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CC2=C(C=CS2)C(=O)C1 |
SMILES canonique |
COC(=O)C1CC2=C(C=CS2)C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285932.png)
![5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285933.png)
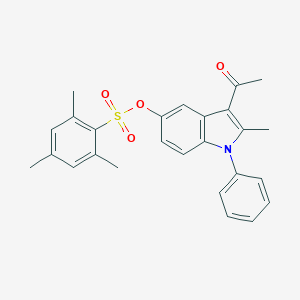
![1-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-methyl-2-propyl-1H-3,1-benzimidazol-3-ium](/img/structure/B285939.png)
![3-[2-hydroxy-3-(2-methylphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium](/img/structure/B285940.png)
![3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium](/img/structure/B285941.png)
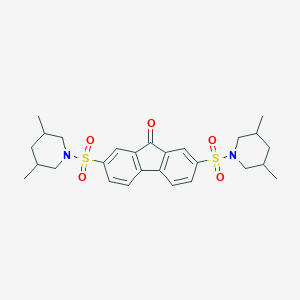
![1-({7-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-9H-fluoren-2-yl}sulfonyl)-3,5-dimethylpiperidine](/img/structure/B285948.png)
![6,6-Dimethyl-2-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine](/img/structure/B285950.png)
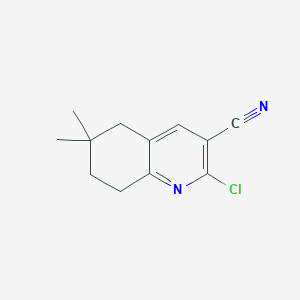
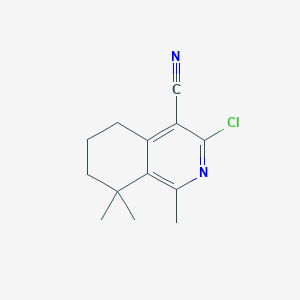
![[1-(Thien-2-ylcarbonyl)cyclohexyl]acetic acid](/img/structure/B285957.png)
